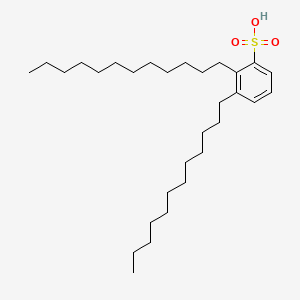

Didodecylbenzenesulphonic acid

CAS No.: 28679-14-3

Cat. No.: VC17161823

Molecular Formula: C30H54O3S

Molecular Weight: 494.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 28679-14-3 |

|---|---|

| Molecular Formula | C30H54O3S |

| Molecular Weight | 494.8 g/mol |

| IUPAC Name | 2,3-didodecylbenzenesulfonic acid |

| Standard InChI | InChI=1S/C30H54O3S/c1-3-5-7-9-11-13-15-17-19-21-24-28-25-23-27-30(34(31,32)33)29(28)26-22-20-18-16-14-12-10-8-6-4-2/h23,25,27H,3-22,24,26H2,1-2H3,(H,31,32,33) |

| Standard InChI Key | IRXPXBIZOBAGTM-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCCCCCCCCC1=C(C(=CC=C1)S(=O)(=O)O)CCCCCCCCCCCC |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

Dodecylbenzenesulphonic acid (CAS No. 27176-87-0) consists of a hydrophobic dodecyl chain attached to a benzene ring sulfonated at the ortho position . Its IUPAC name, 2-dodecylbenzenesulfonic acid, reflects this configuration. The compound exists as a mixture of isomers due to variations in alkyl chain branching, though linear (n-dodecyl) forms dominate industrial formulations .

Table 1: Key Identifiers of DBSA

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 326.49 g/mol | |

| CAS Registry Number | 27176-87-0 | |

| Synonyms | DDBSA, LAS, Bio-Soft S100 |

Physicochemical Properties

DBSA is a viscous liquid (melting point: ) with limited water solubility ( at ) . Its amphiphilic nature arises from the polar sulfonic acid group and nonpolar dodecyl chain, enabling micelle formation at critical concentrations. The acid dissociation constant () ensures full dissociation in environmental and biological systems, forming the dodecylbenzenesulfonate anion.

Table 2: Physical Properties of DBSA

| Property | Value | Method | Source |

|---|---|---|---|

| Density | at | Experimental | |

| Boiling Point | (decomposes) | Calculated | |

| Vapor Pressure | QSPR Model | ||

| Log | 1.96 (sodium salt) | Experimental |

Synthesis and Industrial Production

Manufacturing Processes

DBSA is synthesized via sulfonation of linear alkylbenzene (LAB) using sulfur trioxide or oleum. The reaction proceeds as:

Industrial-scale production yields technical-grade DBSA (70% purity in isopropanol) , with residual sulfuric acid neutralized to produce sodium dodecylbenzenesulfonate (SDBS), a common detergent ingredient .

Quality Control and Analytical Methods

Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) verify chain length distribution and sulfonation efficiency . Regulatory guidelines mandate limits on free oil (<2%) and unsulfonated matter (<1.5%) to ensure product consistency .

Applications in Industry and Research

Surfactants and Detergents

As the primary component of linear alkylbenzene sulfonates (LAS), DBSA accounts for 60% of global surfactant production . Its sodium salt (SDBS) reduces water surface tension to , enabling emulsification in laundry detergents .

Catalysis in Organic Synthesis

DBSA serves as a Brønsted acid catalyst in esterification reactions. For example, it achieves 98% conversion in biodiesel production via oleic acid methanolysis :

The catalyst is recyclable for up to five cycles without significant activity loss .

Polymer Science

Electropolymerization of pyrrole with DBSA yields conductive polypyrrole films () . These coatings exhibit corrosion inhibition efficiencies >90% on aluminum alloys .

Toxicological Profile and Health Hazards

Acute Toxicity

DBSA demonstrates moderate oral toxicity ( in rats) . Dermal exposure causes severe irritation (Skin Corrosion Category 1C) , while ocular contact leads to irreversible damage .

Chronic Exposure Risks

Subchronic studies in rats (5-week dietary administration) revealed 30% gastrointestinal absorption and urinary excretion of 84.7% . Residual sulfonate metabolites accumulate in liver and kidney tissues at concentrations ≤0.1 μg/g .

Table 3: Occupational Exposure Limits

Environmental Impact and Ecotoxicology

Aquatic Toxicity

The sodium salt (SDBS) shows moderate toxicity to aquatic organisms:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume